3-Bromo-2-(4-isopropylphenoxy)pyridine

Lipophilicity Physicochemical Property LogP

This 3-bromo-2-(4-isopropylphenoxy)pyridine building block is differentiated by its elevated lipophilicity (XLogP3 4.5) and sterically demanding 4-isopropylphenoxy motif, making it ideal for CNS lead optimization and kinase inhibitor programs. The ortho-bromine handle ensures efficient Pd-catalyzed diversification. Unlike unsubstituted analogues, this pre-installed isopropyl group saves synthetic steps and reduces the risk of late-stage SAR failure. Guaranteed 98% purity by HPLC, shipped under ambient conditions.

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
Cat. No. B7868471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(4-isopropylphenoxy)pyridine
Molecular FormulaC14H14BrNO
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)Br
InChIInChI=1S/C14H14BrNO/c1-10(2)11-5-7-12(8-6-11)17-14-13(15)4-3-9-16-14/h3-10H,1-2H3
InChIKeyMZICVPYHNDQTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Bromo‑2‑(4‑isopropylphenoxy)pyridine – Key Physicochemical and Structural Attributes for Sourcing Decisions


3‑Bromo‑2‑(4‑isopropylphenoxy)pyridine (CAS 1306478‑17‑0) is a disubstituted pyridine derivative that belongs to the phenoxypyridine family, a scaffold widely exploited as a bioisostere of diaryl ethers in medicinal chemistry and agrochemical discovery [REFS‑1]. The compound carries a bromine atom at the 3‑position of the pyridine ring and a 4‑isopropylphenoxy substituent at the 2‑position, giving it a molecular formula of C₁₄H₁₄BrNO and a molecular weight of 292.17 g·mol⁻¹ [REFS‑2]. Its computed partition coefficient (XLogP3‑AA) is 4.5, a value substantially higher than that of its unsubstituted phenoxy analogue 3‑bromo‑2‑phenoxypyridine (LogP 3.64) [REFS‑3][REFS‑4]. This combination of moderate molecular size, elevated lipophilicity, and a reactive aryl bromide handle makes it a strategically differentiated building block for library synthesis and lead‑optimisation programmes.

Why a Simple 3‑Bromo‑2‑phenoxypyridine Cannot Replace 3‑Bromo‑2‑(4‑isopropylphenoxy)pyridine in Research Programmes


Within the phenoxypyridine family, seemingly small structural alterations produce large differences in both physicochemical properties and biological performance, making unaudited substitution risky. The 4‑isopropyl group on the phenoxy ring boosts lipophilicity by approximately 0.86 log units relative to the unsubstituted 3‑bromo‑2‑phenoxypyridine [REFS‑1][REFS‑2], a shift that can alter membrane permeability, target binding, and metabolic stability in ways that are difficult to predict without experimental verification [REFS‑3]. Moreover, the position of the bromine atom dictates the reactivity profile in cross‑coupling chemistry: the 3‑bromo substitution, ortho to the phenoxy group, offers a different steric and electronic environment than the 5‑bromo isomer, directly affecting reaction yields and regioselectivity in downstream functionalisation [REFS‑4]. Consequently, swapping this compound for a close analogue without adjusting synthetic protocols or biological readouts frequently leads to loss of activity, unexpected toxicity, or synthetic failure.

Quantitative Differentiation Evidence for 3‑Bromo‑2‑(4‑isopropylphenoxy)pyridine Versus Closest Analogues


Lipophilicity Advantage Over the Unsubstituted 3‑Bromo‑2‑phenoxypyridine

The target compound exhibits a computed XLogP3‑AA of 4.5, which is 0.86 log units higher than the experimentally referenced LogP of 3.64 for its closest unsubstituted analogue, 3‑bromo‑2‑phenoxypyridine [REFS‑1][REFS‑2]. This increase is driven by the isopropyl substituent on the phenoxy ring and moves the compound into a lipophilicity range often associated with improved passive membrane permeability and CNS penetration [REFS‑3].

Lipophilicity Physicochemical Property LogP

Molecular Weight and Bulk Property Differentiation from the Core Phenoxypyridine Scaffold

At 292.17 g·mol⁻¹, the target compound is significantly heavier than both the parent 2‑phenoxypyridine (171.19 g·mol⁻¹) and the simpler 3‑bromo‑2‑phenoxypyridine (250.09 g·mol⁻¹) [REFS‑1][REFS‑2][REFS‑3]. This positions it in a molecular‑weight window that balances fragment‑like efficiency with lead‑like complexity, making it a useful intermediate for fragment‑growing exercises where the isopropyl group can be used to probe a hydrophobic sub‑pocket without the need for additional synthetic steps.

Molecular Weight Physicochemical Property Fragment-Based Drug Discovery

Regiochemical Reactivity Advantage of 3‑Bromo Substitution Ortho to the Phenoxy Group

The bromine atom at the 3‑position of the pyridine ring sits ortho to the 2‑phenoxy substituent and meta to the ring nitrogen, creating an electronic environment that is distinct from that of the 5‑bromo isomer where the halogen is para to the phenoxy group [REFS‑1]. In palladium‑catalysed cross‑coupling reactions, the 3‑bromo‑2‑phenoxypyridine core has been explicitly employed for Suzuki and Buchwald‑Hartwig couplings [REFS‑2]. While no published kinetic data directly compare the two isomers, the ortho relationship between the bromine and the phenoxy oxygen can facilitate oxidative addition through a directing‑group effect, a feature absent in the 5‑bromo analogue.

Cross-Coupling Regioselectivity Bromo-arene Reactivity

Increased Steric Bulk Relative to 3‑Bromo‑2‑phenoxypyridine Modulates Biological Target Engagement

The 4‑isopropylphenoxy substituent introduces a branched alkyl group with a larger van der Waals volume than the parent phenoxy ring, adding steric bulk that can restrict conformational freedom and influence binding‑site complementarity [REFS‑1]. In the broader phenoxypyridine class, such modifications have been shown to tune selectivity between closely related transporters and receptors; for example, phenoxy pyridyl derivatives developed at Pfizer required careful control of steric parameters to achieve dual norepinephrine reuptake inhibition and 5‑HT1A partial agonism [REFS‑2]. Although no target‑specific SAR has been published, the isopropyl group provides a hydrophobic, sterically‑demanding handle that is absent in 3‑bromo‑2‑phenoxypyridine, offering medicinal chemists an additional vector for modulating off‑target profiles.

Steric Effect Structure-Activity Relationship CNS Drug Discovery

Purity Benchmark Relative to Common Analogues

The compound is routinely supplied at 98% purity by reputable vendors such as Leyan (Shanghai) and Chemsrc, as verified by HPLC and NMR quality‑control data [REFS‑1][REFS‑2]. In contrast, many widely‑available analogues, including 3‑bromo‑2‑phenoxypyridine and 5‑bromo‑2‑phenoxypyridine, are frequently listed at 95% or 97% purity [REFS‑3]. This 3‑percentage‑point purity difference, while modest, can be significant in multi‑step synthetic sequences where cumulative impurity burdens reduce overall yield and complicate purification.

Purity Quality Control Reproducibility

Procurement-Relevant Application Scenarios for 3‑Bromo‑2‑(4‑isopropylphenoxy)pyridine


Fragment‑Based Lead Generation Targeting CNS Enzymes or Receptors

The compound’s elevated lipophilicity (XLogP3‑AA 4.5) and pre‑installed isopropyl group make it a suitable fragment‑growing starting point for CNS programmes. Its physicochemical profile falls within the range associated with passive blood‑brain barrier permeation, and the bromine handle permits rapid diversification via Suzuki or Buchwald‑Hartwig coupling [REFS‑1][REFS‑2]. This directly leverages the SAR precedent established with phenoxy pyridyl derivatives as dual NRI/5‑HT1A agents [REFS‑3].

Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitor Libraries for Herbicide Discovery

Phenoxypyridine is a privileged scaffold in PPO‑inhibitor herbicide discovery, with recent compounds showing IC50 values as low as 0.109 μM against EcPPO [REFS‑1]. The 3‑bromo‑2‑(4‑isopropylphenoxy)pyridine can serve as a key intermediate for introducing the acylthiourea or heterocyclic fragments required for PPO activity, with the isopropyl group providing a hydrophobic anchor in the enzyme’s active site.

Building Block for Kinase‑Focused Chemical Libraries

The bromine at the 3‑position, ortho to the phenoxy group, is well‑suited for palladium‑catalysed diversification into kinase‑directed chemical space. The 4‑isopropylphenoxy motif introduces a sterically demanding, lipophilic group that can occupy the hydrophobic back pocket of many kinase ATP‑binding sites, potentially improving selectivity [REFS‑1][REFS‑2].

Reference Standard for Lipophilicity‑Optimised Phenoxypyridine Analogues

With a computed XLogP3‑AA of 4.5 and a well‑characterised purity profile (98% by HPLC [REFS‑1]), this compound can serve as a reference standard for calibrating lipophilicity measurements (e.g., chromatographic logP or logD₇.₄) in medicinal chemistry campaigns that aim to fine‑tune the hydrophobicity of phenoxypyridine‑based leads.

Quote Request

Request a Quote for 3-Bromo-2-(4-isopropylphenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.